N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide core structure, with substituents including a 2-methyl-4-nitrophenyl group and a propionylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the amide bond by reacting the acylated intermediate with an amine, such as 4-aminobenzamide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 2-methyl-4-aminophenyl-4-(propionylamino)benzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-methyl-4-nitrobenzoic acid and 4-aminobenzamide.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-methyl-4-nitrophenyl)-4-(butyryl-amino)benzamide: Similar structure but with a butyryl group instead of a propionyl group.
Uniqueness
N-(2-methyl-4-nitrophenyl)-4-(propionylamino)benzamide is unique due to the specific combination of substituents on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-13-6-4-12(5-7-13)17(22)19-15-9-8-14(20(23)24)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
HKSAILBIEZFSND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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